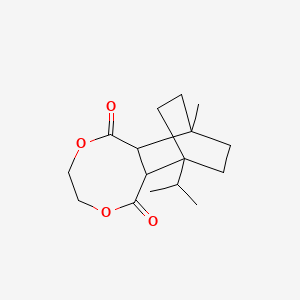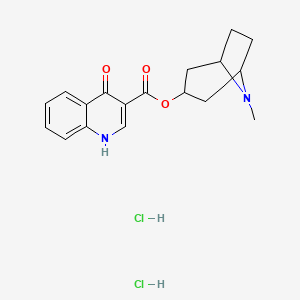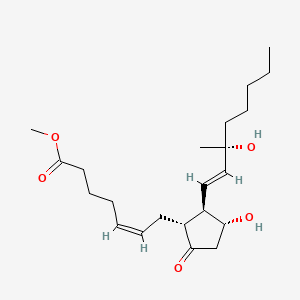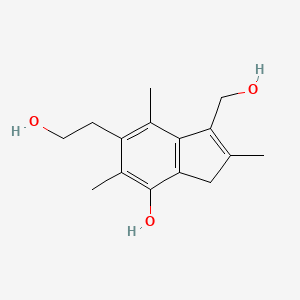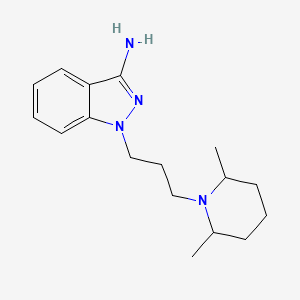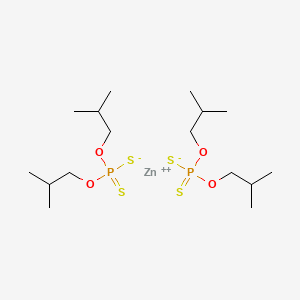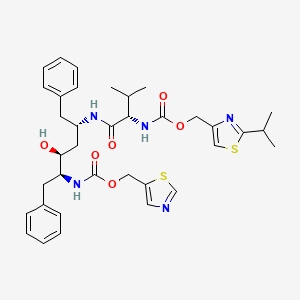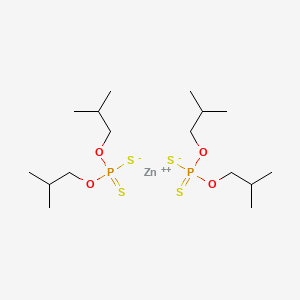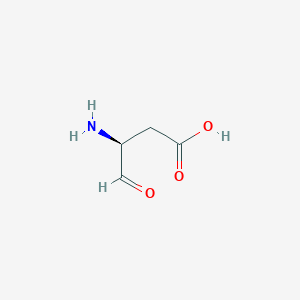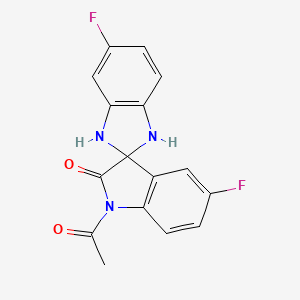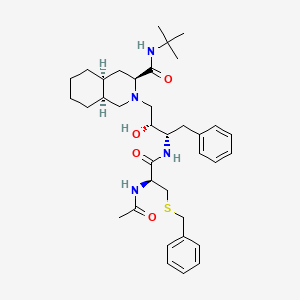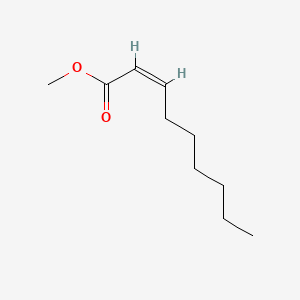
2-Nonenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its distinct (Z)-configuration, which indicates that the higher priority substituents on either side of the double bond are on the same side. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (Z)-2-nonenoate can be synthesized through several methods. One common approach involves the esterification of (Z)-2-nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (Z)-2-nonenoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (Z)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 2-nonanol.
Substitution: Various substituted nonenoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (Z)-2-nonenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving ester metabolism and enzymatic reactions.
Medicine: Research into potential therapeutic uses of esters often includes methyl (Z)-2-nonenoate as a model compound.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which methyl (Z)-2-nonenoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Methyl (E)-2-nonenoate: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical properties.
Methyl 2-octenoate: This compound has a shorter carbon chain, affecting its reactivity and applications.
Methyl 2-decanoate: With a longer carbon chain, this ester exhibits different physical and chemical characteristics.
Uniqueness: Methyl (Z)-2-nonenoate’s unique (Z)-configuration imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.
Propriétés
Numéro CAS |
68872-72-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
methyl (Z)-non-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |
Clé InChI |
ZWNPUELCBZVMDA-HJWRWDBZSA-N |
SMILES isomérique |
CCCCCC/C=C\C(=O)OC |
SMILES canonique |
CCCCCCC=CC(=O)OC |
Point d'ébullition |
115.00 °C. @ 21.00 mm Hg |
Densité |
0.893-0.900 (20°) |
Description physique |
Colourless or light-yellow liquid; Green, violet aroma |
Solubilité |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


